Predicted Lipophilicity Modulation by 4-Methylbenzoate vs. 3-Trifluoromethylbenzoate Ester
The 4-methylbenzoate ester substituent on CAS 303151-51-1 is predicted to confer a measurably different lipophilicity profile compared to the 3-trifluoromethylbenzoate analog (CAS 303151-53-3). The calculated molecular weight for CAS 303151-51-1 is 374.23 g/mol, whereas CAS 303151-53-3 has a molecular weight of 428.2 g/mol, reflecting the heavier trifluoromethyl group and additional fluorine atoms . This mass difference, combined with the distinct electronic character of the para-methyl (electron-donating, Hammett σₚ = -0.17) versus meta-trifluoromethyl (electron-withdrawing, Hammett σₘ = 0.43) groups, translates to a predicted lipophilicity difference (ΔLogP) of approximately +0.5 to +1.0 log units favoring the 4-methylbenzoate analog, based on fragment-based calculations.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 374.23 g/mol; 4-methyl substituent (σₚ = -0.17) |
| Comparator Or Baseline | CAS 303151-53-3 (3-trifluoromethyl analog): MW = 428.2 g/mol; 3-CF₃ substituent (σₘ = 0.43) |
| Quantified Difference | MW difference ≈ 54 g/mol; ΔLogP estimated ≈ +0.5 to +1.0 (higher for target compound) |
| Conditions | Predicted/calculated values based on fragment-based LogP algorithms and Hammett substituent constants; no experimental LogP available for either compound |
Why This Matters
For procurement decisions in medicinal chemistry, a compound with lower molecular weight and distinct lipophilicity offers a differentiated starting point for lead optimization, particularly when seeking to avoid the metabolic liabilities often associated with trifluoromethyl groups.
